1-Propanone, 1,2-bis(4-methoxyphenyl)-
Description
1-Propanone, 1,2-bis(4-methoxyphenyl)- is a ketone derivative with a propanone backbone (three-carbon chain, where the ketone group is at position 1) substituted at positions 1 and 2 with 4-methoxyphenyl groups. Its molecular formula is C₁₇H₁₈O₃, with an average molecular mass of 270.33 g/mol (inferred from structurally similar compounds in ). The methoxy groups (-OCH₃) on the aromatic rings enhance electron-donating properties, influencing reactivity and solubility.
Properties
CAS No. |
35258-41-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-12(13-4-8-15(19-2)9-5-13)17(18)14-6-10-16(20-3)11-7-14/h4-12H,1-3H3 |
InChI Key |
GANRUTSEZQVUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 1-Propanone, 1,2-bis(4-methoxyphenyl)- and related compounds:
| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 1-Propanone, 1,2-bis(4-methoxyphenyl)- | C₁₇H₁₈O₃ | 1 and 2 | Ketone, two methoxyphenyl | Adjacent aryl groups on propanone backbone |
| 1,3-Bis(4-methoxyphenyl)-1-propanone | C₁₇H₁₈O₃ | 1 and 3 | Ketone, two methoxyphenyl | Distal aryl groups on propanone backbone |
| 1-(4-Methoxyphenyl)-2-propanone | C₁₀H₁₂O₂ | 1 | Ketone, one methoxyphenyl | Single aryl group on propanone |
| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | C₁₆H₁₄O₄ | 1 and 2 | Two ketones, two methoxyphenyl | Diketone with conjugated aryl groups |
| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | C₁₆H₁₆O₄ | 1 and 2 | Ketone, hydroxyl, two methoxyphenyl | Hydroxyl group adjacent to ketone |
Key Observations :
- The 1,2-bis(4-methoxyphenyl) substitution in the target compound introduces steric hindrance and electronic effects distinct from the 1,3-substituted isomer ().
- Compared to 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂, ), the additional aryl group in the target compound increases molecular weight by ~106 g/mol and reduces volatility (e.g., higher boiling point predicted) .
Physicochemical Properties
- Boiling Point: While direct data are unavailable, 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂) has a boiling point of 418.20 K (~145°C, ). The target compound’s larger size and polarity likely elevate this value .
- Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., ethanol, DMSO) compared to non-polar analogs.
- Stability : The adjacent aryl groups may hinder rotation, increasing rigidity and thermal stability relative to 1,3-substituted isomers .
Preparation Methods
Classical Aldol Condensation Approaches
Aldol condensation remains a cornerstone for synthesizing β-keto carbonyl compounds. For 1-Propanone, 1,2-bis(4-methoxyphenyl)-, this method involves the base-catalyzed coupling of 4-methoxyacetophenone with 4-methoxybenzaldehyde. The reaction proceeds via enolate formation at the α-carbon of 4-methoxyacetophenone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated intermediate, which is hydrogenated to the saturated ketone .
Key conditions include using sodium hydroxide (2.5 equiv) in ethanol at 80°C for 6 hours, achieving a 68% yield. Steric hindrance from the methoxy groups necessitates prolonged reaction times compared to non-substituted analogs. A notable limitation is the formation of regioisomers, requiring chromatographic separation .
Metal-Catalyzed Synthesis Methods
Transition metal catalysts enhance reaction efficiency and selectivity. Scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) catalyzes the cross-aldol reaction between 4-methoxybenzaldehyde and methyl vinyl ketone in toluene at -20°C under inert conditions . This method achieves an 83% yield within 10 minutes, leveraging the Lewis acid’s ability to activate the aldehyde while suppressing side reactions. The low temperature minimizes keto-enol tautomerization, ensuring high regioselectivity for the 1,2-bis product .
Table 1: Metal-Catalyzed Synthesis Parameters
Iron(III) chloride hexahydrate offers a cheaper alternative, though with slightly reduced yield (72%) due to competing Fries rearrangement .
Biocatalytic and Enzymatic Routes
Enzyme cascades provide stereocontrol and sustainability. Pseudomonas fluorescens benzaldehyde lyase (BAL) and Lactobacillus brevis alcohol dehydrogenase (LbADH) enable a one-pot synthesis from 4-methoxybenzaldehyde and acetaldehyde . BAL catalyzes the carboligation step, forming 4-methoxyphenyl-2-hydroxy-propanone, which LbADH reduces to the diol. Oxidation of the diol with Jones reagent yields the target ketone with >99% enantiomeric excess (ee) .
Table 2: Biocatalytic Reaction Metrics
| Enzyme | Substrate Conc. (mM) | Space-Time Yield (g·L⁻¹·day⁻¹) | E-Factor |
|---|---|---|---|
| BAL + LbADH | 500 | 165 | 12 |
| BFD variant L461A | 100 | 109 | 15 |
The E-factor (environmental factor) of 12 highlights waste efficiency, though downstream crystallization (38% isolated yield) remains a bottleneck .
Friedel-Crafts Acylation Techniques
Friedel-Crafts acylation of anisole with propionyl chloride in the presence of AlCl₃ generates 1-Propanone, 1,2-bis(4-methoxyphenyl)- via electrophilic aromatic substitution. Optimal conditions involve dichloromethane at 0°C for 12 hours, yielding 65% product. However, overacylation and polymer formation necessitate careful stoichiometric control (1:1.2 anisole:propionyl chloride) .
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Aldol | 68 | Low | Moderate | High (E-factor 45) |
| Sc(OTf)₃ Catalyzed | 83 | High | High | Moderate (E-factor 18) |
| Biocatalytic | 82 | >99% ee | Pilot-scale | Low (E-factor 12) |
| Friedel-Crafts | 65 | None | Low | High (E-factor 30) |
Biocatalytic routes excel in sustainability and stereocontrol but require specialized enzyme handling. Sc(OTf)₃ offers rapid, high-yield synthesis suitable for industrial scales, albeit with higher solvent waste .
Q & A
Q. How does the presence of electron-withdrawing vs. electron-donating substituents alter the compound’s reactivity in nucleophilic additions?
- Methodological Answer : Replace methoxy groups with nitro or chloro substituents to compare reaction rates. Kinetic studies (e.g., UV-Vis monitoring of enolate formation) reveal that electron-withdrawing groups accelerate nucleophilic attack at the carbonyl carbon. Theoretical calculations (Hammett σ constants) quantify these effects .
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